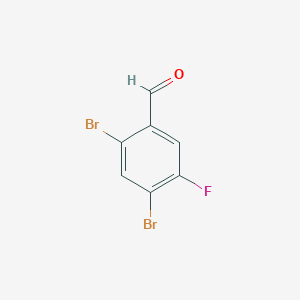
2,4-二溴-5-氟苯甲醛
描述
2,4-Dibromo-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It is used as a precursor for the synthesis of other compounds .
Synthesis Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be synthesized from 2-bromo-5-fluorotoluene with N-bromosuccinimide . The synthesis process involves a reaction that forms a monoclinic crystal system and space group P 2 1 / c .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorobenzaldehyde consists of seven carbon atoms, three hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom . The InChI code for this compound is 1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H .Chemical Reactions Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromo-5-fluorobenzaldehyde is 281.90 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass is 281.85142 g/mol, and its monoisotopic mass is 279.85347 g/mol . The topological polar surface area is 17.1 Ų .科学研究应用
药物合成
2,4-二溴-5-氟苯甲醛用作合成各种药物化合物的中间体。 由于同时存在溴和氟取代基,其反应活性使其成为构建用于治疗用途的复杂分子的宝贵前体 .
农药开发
在农药化学中,该化合物用作合成农药的构建块。 溴原子可用于进一步反应,创造保护农作物免受害虫和疾病侵害的化合物 .
材料科学
该化合物在材料科学中的效用源于其由于具有反应性醛基而有可能作为单体或交联剂。 这可以导致具有特定所需特性的新型聚合物材料的开发 .
治疗剂
2,4-二溴-5-氟苯甲醛可能参与新治疗剂的开发。 其结构特征使其可以掺入可以与生物靶标相互作用的分子中,这可能导致新的治疗方法 .
细胞通路研究
研究人员可以使用该化合物来研究细胞通路。 通过将其掺入生物分子中,科学家可以追踪其路径并了解细胞过程中的相互作用 .
分析化学
在分析化学中,2,4-二溴-5-氟苯甲醛可用作各种化学分析中的标准品或试剂。 其独特的谱性质使其适合用于光谱学和色谱法以识别或量化物质 .
有机合成
该化合物是有机合成中通用的试剂。 它可用于将溴和氟基团引入有机分子中,这些步骤通常是合成复杂有机化合物的关键步骤 .
化工行业应用
在更广泛的化工行业中,2,4-二溴-5-氟苯甲醛被用作生产染料、香料和其他精细化学品的中间体。 其反应活性使其能够进行多种转化,从而有助于各种制造过程 .
安全和危害
2,4-Dibromo-5-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept tightly closed .
未来方向
作用机制
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions at the benzylic position . The presence of halogens (bromine and fluorine) on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
生化分析
Biochemical Properties
2,4-Dibromo-5-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to changes in the enzyme’s structure and function .
Cellular Effects
The effects of 2,4-Dibromo-5-fluorobenzaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-fluorobenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation. This binding often involves covalent interactions, resulting in changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative changes in cell behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, are often observed at high doses .
Metabolic Pathways
2,4-Dibromo-5-fluorobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-fluorobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluorobenzaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, determining its overall impact on cellular processes .
属性
IUPAC Name |
2,4-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRHFPIHRXVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1413177.png)
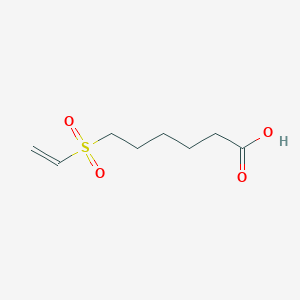
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridine-5-carbonitrile](/img/structure/B1413182.png)
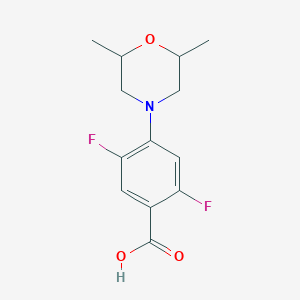


![tert-Butyl ((2,3-dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B1413188.png)
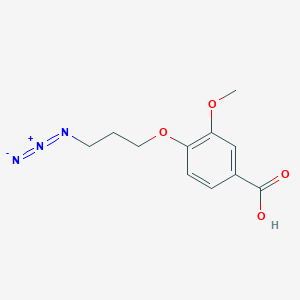
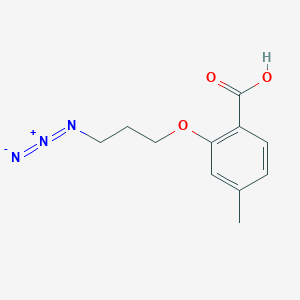

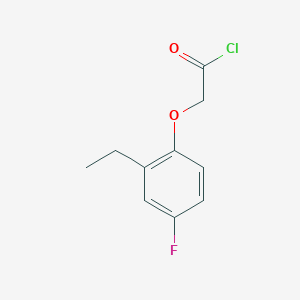
![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)
